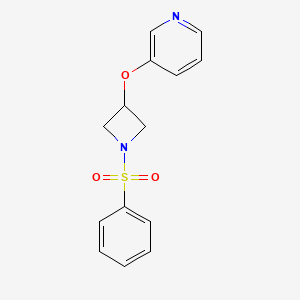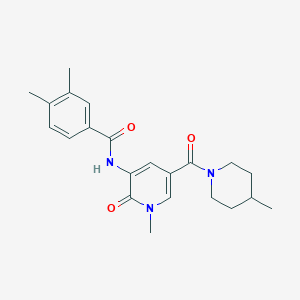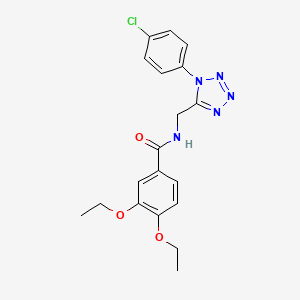
3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic compound with one nitrogen atom and three carbon atoms . The azetidine ring is substituted with a phenylsulfonyl group at the 1-position and an oxy-pyridine group at the 3-position .
Synthesis Analysis
The synthesis of similar azetidine derivatives has been described in the literature . The starting compound, (N-Boc-azetidin-3-ylidene)acetate, was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This was followed by an aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of “3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine” is complex due to the presence of multiple functional groups. The azetidine ring provides a basic framework, which is further functionalized with a phenylsulfonyl group and an oxy-pyridine group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar azetidine derivatives include the DBU-catalysed Horner–Wadsworth–Emmons reaction and the aza-Michael addition . These reactions lead to the formation of 3-substituted 3-(acetoxymethyl)azetidines .Wissenschaftliche Forschungsanwendungen
Synthesis and Binding Properties for PET Imaging
The synthesis of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a compound related to the chemical class of 3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine, has shown promising properties for positron emission tomography (PET) imaging of central nicotinic acetylcholine receptors (nAChRs). This compound, as a potent and selective ligand for the human alpha4beta2 nAChR subtype, demonstrates high affinity in vivo, with no significant binding to alpha7 nicotinic or 5HT3 receptors. Its cerebral uptake can be modulated by the synaptic concentration of acetylcholine, highlighting its potential as a radioligand for brain imaging nAChRs with PET (Doll et al., 1999).
Chemical Synthesis for Functional Molecules
The Julia–Kocienski reaction has been utilized to access fluoroalkylidene-oxetanes and -azetidines from 3-oxetanone, 3-azetidinone, and fluorosulfones. This method enables the preparation of new precursors of fluorinated four-membered rings containing a nucleic base, an ester or aryl sulfone function, and a pyrrolidine ring. Such synthetic approaches offer routes to novel compounds with potential applications in various fields of chemistry and material science (Laporte et al., 2015).
Antimicrobial Activity
A new series of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives have been synthesized and tested for their antibacterial and antifungal activities. These compounds, characterized by their IR, 1H NMR spectroscopic data, represent a chemical class with potential applications in the development of new antimicrobial agents, demonstrating the versatility of azetidin-2-one derivatives in medicinal chemistry (Shah et al., 2014).
Zukünftige Richtungen
The future directions for the research on “3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine” and similar compounds could include further exploration of their biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by azetidine derivatives , these compounds may have potential as therapeutic agents in various disease conditions.
Eigenschaften
IUPAC Name |
3-[1-(benzenesulfonyl)azetidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-20(18,14-6-2-1-3-7-14)16-10-13(11-16)19-12-5-4-8-15-9-12/h1-9,13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBGVTWOVZEWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Benzyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2664831.png)
![8-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2664832.png)


![2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2664836.png)

![1-(4-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2664839.png)
![(E)-5-bromo-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2664843.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2664844.png)
![2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2664846.png)
![2-[(Oxan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2664847.png)
![N-[1-(3-Bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B2664848.png)
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine](/img/structure/B2664852.png)